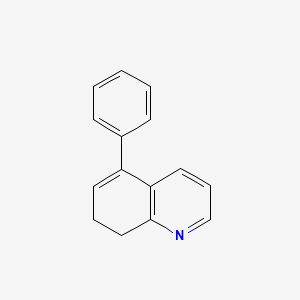

5-Phenyl-7,8-dihydroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13N |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

5-phenyl-7,8-dihydroquinoline |

InChI |

InChI=1S/C15H13N/c1-2-6-12(7-3-1)13-8-4-10-15-14(13)9-5-11-16-15/h1-3,5-9,11H,4,10H2 |

InChI Key |

YGBDTAXJFZVJGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC=N2)C(=C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenyl 7,8 Dihydroquinoline and Its Structural Analogues

Classical and Conventional Approaches to Dihydroquinoline Ring Formation

Traditional methods for the synthesis of quinolines and their partially saturated derivatives have been the bedrock of heterocyclic chemistry for over a century. These methods often involve condensation and cyclization reactions that are still widely used and adapted for the synthesis of complex structures like 5-phenyl-7,8-dihydroquinoline.

Cyclization Reactions and Their Mechanistic Pathways

The formation of the dihydroquinoline ring is fundamentally a cyclization process. In the context of this compound, this typically involves the annulation of a pyridine (B92270) or dihydropyridine (B1217469) ring onto a benzene (B151609) ring. The mechanistic pathways of these cyclizations are diverse and depend on the specific synthetic strategy employed.

One common pathway involves an intramolecular condensation reaction. For instance, a suitably substituted aminocyclohexenone can react with a compound providing the remaining atoms of the pyridine ring. The cyclization is often followed by a dehydration step to form the dihydroquinoline system. The regioselectivity of the cyclization is a critical aspect, governed by the nature and position of substituents on the precursors.

Another mechanistic route is through pericyclic reactions, such as electrocyclizations. While less common for the initial construction of the dihydroquinoline ring from simple precursors, these pathways can be involved in subsequent transformations or in more complex synthetic designs.

Multi-Component Condensation Reactions (e.g., Hantzsch, Friedländer, Knoevenagel-Michael)

Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules like this compound in a single step from three or more starting materials. semanticscholar.org Several classical named reactions fall under this category and are applicable to the synthesis of dihydroquinoline derivatives.

Hantzsch Dihydropyridine Synthesis: The Hantzsch synthesis is a well-established MCR for the preparation of dihydropyridines. wikipedia.org A variation of this reaction, often referred to as the Hantzsch polyhydroquinoline synthesis, can be employed to construct the 7,8-dihydroquinoline (B3351581) core. semanticscholar.orgsid.ir This reaction typically involves a four-component condensation of an aldehyde (e.g., benzaldehyde (B42025) to introduce the 5-phenyl group), a β-ketoester (like ethyl acetoacetate), a cyclic 1,3-dicarbonyl compound (such as 1,3-cyclohexanedione), and a nitrogen source, commonly ammonium (B1175870) acetate. semanticscholar.orgsid.ir

The mechanism of the Hantzsch synthesis of polyhydroquinolines is believed to proceed through the initial formation of two key intermediates. One is an enamine formed from the β-ketoester and ammonia, and the other is a Knoevenagel condensation product of the aldehyde and the 1,3-dicarbonyl compound. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the polyhydroquinoline product. chemrxiv.org The use of various catalysts can improve the efficiency and yield of this reaction. semanticscholar.org

A highly relevant example is the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a close analogue of the target compound, which can be achieved through a multi-component reaction of cyclohexanone, benzaldehyde, and malononitrile (B47326) in the presence of ammonium acetate. researchgate.net

Friedländer Annulation: The Friedländer synthesis is a straightforward and widely used method for constructing quinoline (B57606) rings by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org This method can be adapted to produce 7,8-dihydroquinolines by using a 2-aminocyclohexenone derivative as the starting material.

There are two generally accepted mechanistic pathways for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing starting materials, followed by cyclization through imine formation and subsequent dehydration. wikipedia.org The second pathway proposes the initial formation of a Schiff base between the amine and the carbonyl group of the other reactant, followed by an intramolecular aldol-type condensation and dehydration. wikipedia.org The reaction can be catalyzed by both acids and bases. wikipedia.orgnih.gov

| Reaction | Reactants | Key Features |

| Hantzsch Polyhydroquinoline Synthesis | Aldehyde, β-ketoester, 1,3-dicarbonyl compound, Ammonium acetate | Four-component reaction, forms the dihydropyridine ring in one pot. |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Versatile for quinoline synthesis, can be adapted for dihydroquinolines. |

| Knoevenagel-Michael Reaction | Aldehyde, Active methylene (B1212753) compound, Michael donor | Cascade reaction, efficient for forming highly substituted systems. |

Knoevenagel-Michael Cascade: This sequence combines a Knoevenagel condensation with a Michael addition in a one-pot reaction. For the synthesis of a this compound derivative, this could involve the reaction of benzaldehyde with an active methylene compound, followed by the Michael addition of a cyclic enamine or a similar nucleophile, which then cyclizes to form the dihydroquinoline ring. The synthesis of certain dihydroquinoline embelin (B1684587) derivatives proceeds through the formation of a Knoevenagel adduct, followed by nucleophilic addition of aniline (B41778) and subsequent electrocyclic ring closure. nih.gov

Modern and Green Chemistry Strategies for Efficient Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the emergence of one-pot reaction protocols and the use of novel catalytic systems that align with the principles of green chemistry.

One-Pot Reaction Protocols for Streamlined Synthesis

One-pot syntheses are highly desirable as they reduce the number of reaction steps, minimize waste, and save time and resources. nih.gov The multi-component reactions discussed earlier, such as the Hantzsch synthesis, are inherently one-pot procedures. semanticscholar.orgsid.ir Modern iterations of these reactions often employ milder and more environmentally friendly conditions.

For example, the Hantzsch four-component reaction for the synthesis of polyhydroquinolines has been successfully carried out under solvent-free conditions using heterogeneous catalysts. semanticscholar.org This approach not only simplifies the reaction setup but also allows for easy recovery and reuse of the catalyst. The synthesis of tetrahydroquinoline derivatives has also been achieved through one-pot, three-component condensation reactions. nih.gov

Catalytic Systems in Dihydroquinoline Synthesis

The choice of catalyst is crucial for the efficiency, selectivity, and sustainability of a synthetic method. A wide array of catalytic systems have been developed for dihydroquinoline synthesis.

Homogeneous Catalysis: Lewis acids and Brønsted acids are commonly used homogeneous catalysts in classical methods like the Friedländer and Hantzsch syntheses. wikipedia.org Organocatalysts, such as proline and its derivatives, have also been employed to achieve enantioselective Hantzsch synthesis of polyhydroquinolines. nih.gov

Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery and recycling. nih.gov Various heterogeneous catalysts have been reported for the synthesis of polyhydroquinolines via the Hantzsch reaction, including HClO4-SiO2 and nanomagnetic-supported sulfonic acid. semanticscholar.org These catalysts have been shown to be highly efficient under solvent-free conditions.

Green Catalysts: In the context of green chemistry, there is a growing interest in using benign and renewable catalysts. This includes the use of water as a solvent and catalyst, as well as the application of biodegradable catalysts. sid.ir For instance, the Friedländer synthesis has been performed in water without the need for any external catalyst. nih.gov

| Catalyst Type | Examples | Advantages |

| Homogeneous | Lewis acids (e.g., Yb(OTf)3), Brønsted acids, Organocatalysts (e.g., Proline) | High activity and selectivity. |

| Heterogeneous | HClO4-SiO2, Nanomagnetic-supported sulfonic acid | Easy separation and recyclability, suitable for continuous flow processes. |

| Green | Water, Biodegradable catalysts | Environmentally benign, often inexpensive and readily available. |

Organocatalysis and Enzyme-Catalyzed Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. In the context of dihydroquinoline synthesis, organocatalytic approaches often rely on the activation of substrates through the formation of reactive intermediates. For instance, chiral phosphoric acids have been utilized in the enantioselective Hantzsch reaction to produce polyhydroquinolines with good yields and high enantiomeric excess. While direct synthesis of this compound using this method is not explicitly detailed in the literature, the principles of using chiral Brønsted acids to control the stereochemistry of the cyclization step are broadly applicable to the synthesis of chiral dihydroquinoline derivatives.

Enzyme-catalyzed reactions offer a green and highly selective alternative for the synthesis and modification of heterocyclic compounds. Lipases, for example, have been successfully employed in the kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol, a related saturated analogue of the target scaffold. researchgate.net This enzymatic acetylation allows for the separation of enantiomers with excellent chemical yields, which can then be used as chiral building blocks for further derivatization. researchgate.net While direct enzymatic synthesis of the this compound core is not extensively documented, the use of enzymes for stereoselective transformations highlights a potential avenue for accessing chiral derivatives.

Heterogeneous and Homogeneous Transition Metal Catalysis (e.g., Palladium, Copper, Cobalt, Iron)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium Catalysis: Palladium catalysts are widely used for the synthesis of quinolines and their derivatives through various cross-coupling and cyclization reactions. ias.ac.inresearchgate.netrsc.org The Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction, has been successfully applied to synthesize 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives. ias.ac.in Subsequent hydrogenation can lead to the corresponding tetrahydroquinoline derivatives, demonstrating a viable route to functionalized quinoline cores. ias.ac.in While a direct application to this compound is not specified, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines presents a general strategy for quinoline synthesis that could be adapted.

Copper Catalysis: Copper catalysts offer a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles. documentsdelivered.comnih.govresearchgate.netbeilstein-journals.orgrsc.org Copper-catalyzed multicomponent reactions have been developed for the synthesis of diverse spirotetrahydrocarbazoles, showcasing the utility of copper in constructing complex heterocyclic systems. beilstein-journals.org Furthermore, copper-catalyzed protocols for the rapid assembly of dihydroquinolinones from isocyanides and O-benzoyl hydroxylamines have been reported. documentsdelivered.comresearchgate.net These methods, which proceed under mild conditions, could potentially be adapted for the synthesis of dihydroquinoline scaffolds.

Cobalt and Iron Catalysis: Cobalt and iron catalysts are gaining prominence as sustainable alternatives to precious metal catalysts. Iron-catalyzed reactions, in particular, are attractive due to the low cost and low toxicity of iron. While specific applications of cobalt and iron catalysis for the synthesis of this compound are not detailed, their utility in the synthesis of quinolines and related heterocycles is established.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Dihydroquinoline Analogues Note: Data for the specific synthesis of this compound is limited. This table presents representative examples for the synthesis of related dihydroquinoline structures to illustrate the methodologies.

| Catalyst/Reagents | Substrates | Product | Yield (%) | Reference |

| Pd(OAc)₂, Ligand, NaO-t-Bu | 8-(Benzyloxy)-5-bromoquinoline, N-methylaniline | 5-(N-methylanilino)-8-benzyloxyquinoline | Varies | ias.ac.in |

| CuOAc, dppe, PhONa | Isocyanides, O-benzoyl hydroxylamines | Dihydroquinolinones | up to 76 | documentsdelivered.com |

Solid Acid Catalysis (e.g., P2O5/SiO2, Nafion, BiCl3)

Solid acid catalysts provide several advantages, including ease of separation, reusability, and often milder reaction conditions compared to traditional mineral acids.

Nafion: Nafion, a perfluorinated sulfonic acid resin, has been employed as a solid acid catalyst in various organic transformations. While its direct application in the synthesis of this compound is not documented, it has been used in related reactions, such as the synthesis of polyhydroquinolines via the Hantzsch multicomponent reaction.

Bismuth(III) chloride (BiCl3): Bismuth(III) chloride is a mild and efficient Lewis acid catalyst. Although specific data for the synthesis of this compound is unavailable, BiCl3 has been utilized in the synthesis of other nitrogen-containing heterocycles.

Nanoparticle-Catalyzed Syntheses (e.g., TiO2)

The use of nanoparticles as catalysts has gained significant attention due to their high surface area and unique catalytic properties. Titanium dioxide (TiO₂) nanoparticles have been explored as a heterogeneous catalyst for the synthesis of quinoline derivatives. nih.gov Magnetic nanoparticles have also been employed as catalyst supports, allowing for easy separation and recycling of the catalyst. nih.gov These green and sustainable methods show promise for the efficient synthesis of a wide range of heterocyclic compounds, including dihydroquinolines.

Microwave-Assisted and Solvent-Free Synthetic Conditions

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry. researchgate.netias.ac.inijarsct.co.inorganic-chemistry.orgorganic-chemistry.org The synthesis of quinolines and dihydroquinolines has been efficiently achieved through one-pot reactions of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation without any solvent. researchgate.netias.ac.in This approach offers a convenient and efficient procedure for constructing the dihydroquinoline core. researchgate.netias.ac.in

Table 2: Microwave-Assisted Synthesis of Dihydroquinolines Note: This table provides a general example of microwave-assisted synthesis of dihydroquinolines as specific data for this compound is not available.

| Catalyst/Support | Reactants | Conditions | Product | Yield (%) | Reference |

| InCl₃/Silica Gel | Anilines, Alkyl vinyl ketones | Microwave, Solvent-free | Dihydroquinolines | - | researchgate.netias.ac.in |

Asymmetric and Enantioselective Synthesis Strategies for Chiral Dihydroquinolines

The development of asymmetric and enantioselective methods for the synthesis of chiral dihydroquinolines is of significant interest due to the prevalence of chiral quinoline scaffolds in biologically active molecules. Organocatalysis, particularly with chiral phosphoric acids, has been a key strategy in achieving high enantioselectivity in the synthesis of polyhydroquinolines. acs.org Additionally, enzymatic resolutions provide a powerful method for obtaining enantiomerically pure building blocks that can be further elaborated into chiral dihydroquinoline derivatives. researchgate.net While specific enantioselective strategies for this compound are not well-documented, the general principles of asymmetric catalysis are applicable to this target. mdpi.comnih.gov

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic functionalization of the dihydroquinoline core allows for the introduction of various substituents and the generation of a library of derivatives. rsc.orgrsc.org For instance, the amino group in 5-amino-5,6,7,8-tetrahydroquinoline derivatives can be further modified. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Hartwig-Buchwald amination, can be used to introduce aryl or alkylamino groups at specific positions on the quinoline ring. ias.ac.in Furthermore, the double bond in the dihydroquinoline ring can be a handle for various transformations, including hydrogenation to the corresponding tetrahydroquinoline. ias.ac.in

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution on the Dihydroquinoline Core:

Electrophilic substitution reactions on the quinoline scaffold predominantly occur on the benzene ring portion due to the deactivating effect of the nitrogen atom on the pyridine ring. In acidic media, the nitrogen is protonated, further deactivating the heterocyclic ring towards electrophilic attack. Consequently, electrophiles are directed to the 5- and 8-positions of the quinoline ring system. stackexchange.com

Nitration of quinoline, for instance, typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com This regioselectivity is governed by the stability of the cationic intermediate formed during the reaction. While direct electrophilic substitution on this compound is not extensively documented, it is anticipated to follow a similar pattern, with substitution favoring the available positions on the carbocyclic ring.

A metal-free and operationally simple protocol for the C5-H halogenation of 8-substituted quinoline derivatives has been developed using trihaloisocyanuric acid as the halogen source. This method proceeds at room temperature and demonstrates high regioselectivity for the C5 position, offering a valuable strategy for introducing halogens onto the quinoline core. rsc.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA_r) on the dihydroquinoline core is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. While specific examples on this compound are scarce, studies on related heterocyclic systems provide insights into potential strategies. For instance, the displacement of a leaving group, such as a halide, at an activated position by a nucleophile is a plausible approach.

Advanced Cross-Coupling Methodologies on the Dihydroquinoline Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to quinoline and its derivatives.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. This reaction has been effectively used for the functionalization of the quinoline nucleus. For example, novel 5-(N-substituted-anilino)-8-hydroxyquinolines have been synthesized via the Buchwald-Hartwig amination of 5-chloro-8-hydroxyquinoline (B194070) with various anilines. ias.ac.in This methodology provides a direct route to introduce diverse amino functionalities at the 5-position of the quinoline scaffold, which is directly applicable to the synthesis of analogues of this compound. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine (B1218219) ligand. ias.ac.inscienceopen.com

Table 1: Buchwald-Hartwig Amination for the Synthesis of 5-Anilino-8-hydroxyquinolines

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | 5-Anilino-8-hydroxyquinoline | 85 |

| 2 | 4-Methoxyaniline | 5-(4-Methoxyanilino)-8-hydroxyquinoline | 90 |

| 3 | 3,5-Dimethylaniline | 5-(3,5-Dimethylanilino)-8-hydroxyquinoline | 88 |

Data synthesized from multiple sources for illustrative purposes.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is another key methodology for modifying the dihydroquinoline core. wikipedia.orglibretexts.org This reaction is particularly useful for introducing aryl or vinyl substituents. By first introducing a halogen atom at a desired position on the this compound core, subsequent Suzuki-Miyaura coupling can be employed to append a wide range of functional groups. For instance, the coupling of a bromo-substituted dihydroquinoline with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding aryl-substituted dihydroquinoline.

Heck Reaction:

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, provides another avenue for the functionalization of the dihydroquinoline system. organic-chemistry.org This reaction allows for the introduction of alkenyl substituents, further diversifying the available structural analogues. The intramolecular Heck reaction, in particular, has been utilized for the synthesis of complex cyclic structures. nih.govprinceton.edu

Strategies for Modifying the Phenyl Moiety

The phenyl group at the 5-position of the dihydroquinoline core offers an additional site for synthetic modification, allowing for the introduction of various substituents that can modulate the molecule's properties.

Electrophilic Aromatic Substitution on the Phenyl Ring:

Standard electrophilic aromatic substitution reactions can be employed to functionalize the phenyl ring. The dihydroquinoline moiety will act as a substituent on the phenyl ring, directing incoming electrophiles to the ortho and para positions.

Halogenation:

The halogenation of the phenyl ring can be achieved using standard reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.org The regioselectivity of this reaction is influenced by the directing effect of the dihydroquinoline substituent. Studies on the meta-halogenation of 2-phenylpyridine (B120327) provide a useful model, suggesting that halogenation of the phenyl ring in this compound would likely yield a mixture of ortho- and para-substituted products, with the potential for meta-substitution under specific conditions. orgsyn.org

Table 2: Regioselectivity in the Halogenation of Phenyl-Substituted Heterocycles

| Substrate | Halogenating Agent | Major Products |

| 2-Phenylpyridine | N-Chlorosuccinimide | meta-chloro-2-phenylpyridine |

| Benzene | Br₂/FeBr₃ | Bromobenzene |

| Toluene | Br₂/FeBr₃ | o-Bromotoluene, p-Bromotoluene |

This table provides examples of halogenation reactions on related structures to illustrate potential outcomes.

Nitration:

Nitration of the phenyl ring can be carried out using a mixture of nitric acid and sulfuric acid. stackexchange.com This reaction would introduce a nitro group, which can then be further transformed into other functional groups, such as an amino group, through reduction.

Cross-Coupling Reactions on a Halogenated Phenyl Moiety:

If a halogen is introduced onto the phenyl ring, it can serve as a handle for further functionalization via palladium-catalyzed cross-coupling reactions, as described in section 2.3.2. This two-step strategy of halogenation followed by cross-coupling significantly expands the range of substituents that can be introduced onto the phenyl moiety.

Chemical Reactivity and Transformation Pathways of 5 Phenyl 7,8 Dihydroquinoline Derivatives

Oxidation Reactions Leading to Quinoline (B57606) Aromatization

The conversion of the 7,8-dihydroquinoline (B3351581) core to a fully aromatic quinoline system is a common and important transformation. This aromatization can be achieved through various oxidative methods. For instance, the removal of the N-tert-butoxycarbonyl (Boc) protecting group from N-Boc-2-aryl-1,2-dihydroquinolines using acid can lead to in situ oxidation in the presence of air, yielding the corresponding quinoline. nih.gov This process highlights the inherent thermodynamic driving force to form the stable aromatic quinoline ring.

Classical synthetic methods for quinoline synthesis, such as the Skraup synthesis, involve the in-situ formation of a dihydroquinoline intermediate which then undergoes oxidation to the final quinoline product. pharmaguideline.comnih.goviipseries.orgnih.gov Similarly, in the Doebner reaction, a dihydroquinoline intermediate is formed and subsequently aromatized, often with the aid of an oxidizing agent like hydrogen peroxide, to yield the quinoline. nih.gov

Palladium-catalyzed dehydrogenative aromatization is another effective method for converting dihydroquinolines to quinolines. mdpi.com This approach is often employed in modern synthetic strategies due to its efficiency and functional group tolerance. Furthermore, visible-light-mediated aerobic dehydrogenation using a titanium dioxide catalyst offers an environmentally friendly alternative for the synthesis of quinolines from their tetrahydroquinoline precursors, a process that inherently involves a dihydroquinoline intermediate. organic-chemistry.org

The following table summarizes various oxidation methods leading to quinoline aromatization:

| Oxidant/Catalyst | Substrate Type | Reaction Conditions | Product |

| Air (in situ) | N-Boc-2-aryl-1,2-dihydroquinolines | Acid-promoted deprotection | 2-Arylquinoline |

| Oxidizing agents (e.g., nitrobenzene) | Dihydroquinoline intermediate in Skraup synthesis | Acidic, high temperature | Quinoline |

| Hydrogen peroxide | Dihydroquinoline intermediate in Doebner reaction | Lewis acid catalyst | Substituted quinoline |

| Palladium catalyst | Dihydroquinolines | Dehydrogenative conditions | Quinoline |

| Titanium dioxide (photocatalyst) | Tetrahydroquinolines (via dihydroquinoline intermediate) | Visible light, oxygen | Quinoline |

Reduction Chemistry of the Dihydroquinoline Ring System

The dihydroquinoline ring system can be readily reduced to afford the corresponding 1,2,3,4-tetrahydroquinoline derivatives, which are prevalent structural motifs in many bioactive compounds. nih.gov Catalytic hydrogenation is a widely used method for this transformation. pharmaguideline.comgatech.edu This process typically involves the use of transition metal catalysts such as palladium, platinum, or nickel, in the presence of hydrogen gas. gatech.eduyoutube.com The reaction generally proceeds under mild to moderate pressures and temperatures.

For example, the hydrogenation of N-Boc-2,4-disubstituted-1,4-dihydroquinolines can yield cis-2,4-disubstituted tetrahydroquinolines with high diastereoselectivity. nih.gov The stereochemical outcome is often influenced by the steric bulk of the substituents on the dihydroquinoline ring.

Alternative reduction methods have also been developed. Electrocatalytic hydrogenation using water as the hydrogen source over a fluorine-modified cobalt catalyst has been shown to be effective for the selective reduction of quinolines to 1,2,3,4-tetrahydroquinolines, a process that proceeds through a dihydroquinoline intermediate. nih.gov This method offers a greener alternative to traditional catalytic hydrogenation. Furthermore, enantioselective organocatalytic transfer hydrogenation of 1,2-dihydroquinolines can be achieved using a Hantzsch ester as the hydrogen source in the presence of a chiral Brønsted acid catalyst, affording chiral tetrahydroquinolines in excellent yields and enantioselectivities. acs.orgacs.org

Below is a table detailing different reduction methods for the dihydroquinoline ring:

| Reducing Agent/Catalyst | Substrate Type | Reaction Conditions | Product |

| H₂, Pd/C or PtO₂ | Dihydroquinolines | Catalytic hydrogenation | 1,2,3,4-Tetrahydroquinolines |

| Fluorine-modified cobalt catalyst | Quinolines (via dihydroquinoline intermediate) | Electrocatalytic hydrogenation with H₂O | 1,2,3,4-Tetrahydroquinolines |

| Hantzsch ester, chiral Brønsted acid | 1,2-Dihydroquinolines | Organocatalytic transfer hydrogenation | Chiral 1,2,3,4-Tetrahydroquinolines |

Electrophilic and Nucleophilic Addition Reactions

The double bond within the dihydroquinoline ring of 5-phenyl-7,8-dihydroquinoline is susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalized tetrahydroquinoline derivatives.

Electrophilic Addition: The electron-rich nature of the enamine-like double bond in certain dihydroquinolines makes it reactive towards electrophiles. Protonation of the double bond by a Brønsted acid can generate a reactive intermediate that can be trapped by a nucleophile. acs.orgacs.org For instance, the reaction of 1,2-dihydroquinolines with a Brønsted acid can lead to the formation of an aza-o-xylylene intermediate, which can then be reduced. acs.orgacs.org

Nucleophilic Addition: Nucleophilic addition to the dihydroquinoline system can be achieved through various strategies. The addition of organolithium reagents to quinolines, followed by in-situ protection of the nitrogen, yields N-protected-2-substituted-1,2-dihydroquinolines. nih.gov Subsequent deprotonation at C-4 with a strong base like n-butyllithium, followed by trapping with an electrophile, leads to 1,4-dihydroquinolines. nih.gov

The following table provides examples of addition reactions:

| Reaction Type | Reagents | Substrate | Intermediate/Product |

| Electrophilic Addition (Protonation) | Brønsted acid | 1,2-Dihydroquinoline (B8789712) | Aza-o-xylylene intermediate |

| Nucleophilic Addition | Aryllithium, then Boc₂O | Quinoline | N-Boc-2-aryl-1,2-dihydroquinoline |

| Nucleophilic Addition/Electrophilic Trapping | n-BuLi, then Electrophile (E+) | N-Boc-2-aryl-1,2-dihydroquinoline | N-Boc-2-aryl-4-E-1,4-dihydroquinoline |

Pericyclic Reactions and Cycloaddition Processes

The dihydroquinoline scaffold can participate in pericyclic reactions, particularly cycloadditions, to construct more complex polycyclic systems. The diene-like character of the partially saturated ring allows it to undergo Diels-Alder reactions. For example, the synthesis of the decahydroquinoline ring system has been explored using [4+2] cycloaddition chemistry. uncw.edu

Photochemical dearomative cycloadditions of quinolines with alkenes can also lead to the formation of complex three-dimensional structures. nih.gov While this reaction starts from the fully aromatic quinoline, the resulting products often contain a dihydroquinoline-like substructure. These reactions can proceed via ortho, meta, or para cycloaddition pathways, depending on the excited state of the arene. nih.gov

Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes provides a novel route to 1,2-dihydroquinolines. nih.govchemrxiv.org This process involves a [3+2] cycloaddition and a subsequent cycloreversion step. nih.gov

The table below summarizes cycloaddition processes involving dihydroquinoline systems:

| Reaction Type | Reactants | Key Features | Product |

| Diels-Alder Reaction | Dihydroquinoline derivative (as diene or dienophile) | [4+2] cycloaddition | Decahydroquinoline derivatives |

| Photochemical Cycloaddition | Quinoline and alkene | Dearomative, forms complex 3D structures | Polycyclic adducts |

| Ring-Closing Carbonyl-Olefin Metathesis | N-prenylated 2-aminobenzaldehyde | Hydrazine-catalyzed, involves [3+2] cycloaddition | 1,2-Dihydroquinoline |

Rearrangement Reactions and Their Structural Outcomes

Dihydroquinoline derivatives can undergo various rearrangement reactions, leading to structurally diverse products. These rearrangements are often driven by the formation of more stable intermediates or final products. The specific outcome of a rearrangement is highly dependent on the substitution pattern of the dihydroquinoline ring and the reaction conditions employed.

One notable rearrangement is the conversion of 1,2-dihydroquinolines to 1-benzazepines, which constitutes a ring expansion. acs.org This transformation provides a route to seven-membered nitrogen-containing heterocyclic systems.

While not directly a rearrangement of a pre-formed dihydroquinoline, some synthetic routes to quinolines and their derivatives involve rearrangement steps. For example, the Fries rearrangement can be applied in the synthesis of acylphenols which can be precursors to quinoline structures. wiley-vch.de Similarly, the Beckmann and Favorskii rearrangements are powerful tools in organic synthesis that could be strategically employed in multi-step sequences to generate precursors for dihydroquinolines or to modify existing dihydroquinoline frameworks. wiley-vch.delibretexts.org

A summary of relevant rearrangement reactions is presented in the table below:

| Rearrangement Type | Starting Material | Product | Key Transformation |

| Ring Expansion | 1,2-Dihydroquinoline | 1-Benzazepine | Expansion of the six-membered nitrogen-containing ring to a seven-membered ring. |

| Fries Rearrangement | Phenolic ester | Acylphenol | Migration of an acyl group from a phenolic oxygen to the aromatic ring. |

| Beckmann Rearrangement | Oxime | Amide | Rearrangement of an oxime to an amide, can be used to construct nitrogen-containing rings. |

| Favorskii Rearrangement | α-Haloketone | Rearranged acid or ester | Rearrangement of an α-haloketone with a base, often resulting in ring contraction for cyclic substrates. |

Ring-Opening and Ring-Expansion Reactions

The dihydroquinoline ring system can undergo both ring-opening and ring-expansion reactions under specific conditions, providing pathways to different heterocyclic frameworks.

Ring-Opening Reactions: While less common than reactions that maintain the heterocyclic core, ring-opening of the dihydroquinoline system can occur. For instance, AlCl₃-mediated ring-opening reactions have been reported for related indoline-2-thiones, suggesting that under Lewis acidic conditions, the dihydroquinoline ring could potentially be cleaved. rsc.org

Ring-Expansion Reactions: As mentioned previously, a significant ring-expansion reaction of 1,2-dihydroquinolines leads to the formation of 1-benzazepines. acs.org This transformation is a valuable method for accessing seven-membered nitrogen heterocycles from readily available six-membered precursors. Similar ring expansions have been observed in the reactions of isoquinoline derivatives with dimethyl acetylenedicarboxylate (DMAD), yielding 2-benzazocine and 3-benzazecine derivatives, which are eight- and ten-membered rings, respectively. electronicsandbooks.com

The following table outlines examples of ring-opening and ring-expansion reactions:

| Reaction Type | Substrate | Reagents/Conditions | Product |

| Ring Expansion | 1,2-Dihydroquinoline | Not specified | 1-Benzazepine |

| Ring Expansion | 2-Methyl-1-vinyl-1,2-dihydroisoquinoline | Dimethyl acetylenedicarboxylate (DMAD) | 2-Benzazocine derivative |

| Ring Expansion | Tetrahydroisoquinoline derivative | DMAD, camphorsulfonic acid | 3-Benzazecine derivatives |

Spectroscopic and Advanced Structural Elucidation of 5 Phenyl 7,8 Dihydroquinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentajgreenchem.comprinceton.edumostwiedzy.plresearchgate.netnih.govresearcher.lifemdpi.com

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, detailed information about the chemical environment of each atom and their spatial relationships can be obtained.

One-dimensional NMR provides fundamental information about the structure of a molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in derivatives of 7,8-dihydroquinoline (B3351581), the protons on the saturated part of the ring system typically appear at a different chemical shift compared to the aromatic protons of the quinoline (B57606) and phenyl rings. ajgreenchem.com Specifically, the methylene (B1212753) protons in the dihydroquinoline moiety often present as multiplets due to spin-spin coupling. ajgreenchem.com Aromatic protons, on the other hand, are observed in the downfield region of the spectrum, typically between 7 and 9 ppm. tsijournals.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment. Carbons in the aromatic rings of 5-phenyl-7,8-dihydroquinoline derivatives resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the dihydro portion of the quinoline ring. ajgreenchem.comresearcher.life For example, in a related 7,8-dihydro-2-hydroxy-7,7-dimethylquinolin-5(1H,4H,6H)-one, the aliphatic carbons show signals at lower ppm values than the aromatic and carbonyl carbons. ajgreenchem.com

Table 1: Representative ¹H and ¹³C NMR Data for Dihydroquinoline Derivatives Note: This table is a generalized representation based on data from various dihydroquinoline derivatives and may not correspond to a single specific compound.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~8.0 - 8.5 | ~150 - 160 |

| C3-H | ~7.0 - 7.5 | ~120 - 130 |

| C4-H | ~7.5 - 8.0 | ~145 - 150 |

| C6-H₂ | ~2.5 - 3.0 | ~20 - 30 |

| C7-H₂ | ~1.8 - 2.2 | ~20 - 30 |

| C8-H₂ | ~2.8 - 3.2 | ~30 - 40 |

| Phenyl-H (ortho) | ~7.6 - 7.8 | ~128 - 130 |

| Phenyl-H (meta) | ~7.3 - 7.5 | ~127 - 129 |

| Phenyl-H (para) | ~7.2 - 7.4 | ~125 - 127 |

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and spatial arrangement of atoms within a molecule. princeton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the dihydroquinoline ring and within the phenyl ring, helping to trace the proton-proton networks. hud.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. sdsu.edu For instance, the proton signal for H-6 would show a cross-peak with the carbon signal for C-6.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to four bonds. columbia.edu This is crucial for connecting different fragments of the molecule. For example, HMBC can show a correlation between the protons on the phenyl ring and the C-5 carbon of the quinoline core, confirming the position of the phenyl substituent. hud.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. hud.ac.uk This is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule. A NOESY spectrum could, for instance, show through-space interactions between protons of the phenyl group and protons on the quinoline ring, providing insights into the rotational orientation of the phenyl group. hud.ac.uk

The accuracy of NMR assignments can be significantly enhanced by comparing experimental data with theoretical predictions from computational chemistry. researchgate.net Density Functional Theory (DFT) calculations, using methods like B3LYP with a suitable basis set, can predict the ¹H and ¹³C chemical shifts of a proposed structure. researchgate.netresearchgate.net A high degree of concordance between the experimental and computationally predicted spectroscopic data provides strong evidence for the correctness of the assigned structure. researchgate.net These computational studies can also provide insights into the molecule's electronic properties, such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysismostwiedzy.plresearchgate.net

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. mdpi.comacs.org By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound like a this compound derivative.

Table 2: Example of HRMS Data Interpretation

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Difference (ppm) |

|---|---|---|---|

| C₁₅H₁₄N | 208.1121 | 208.1125 | 1.92 |

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), can offer valuable structural information through the analysis of fragmentation patterns. nih.govresearchgate.net When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. nih.gov The way a molecule fragments can provide clues about its structure. wvu.edu For instance, in compounds with multiple rings, the fragmentation pattern can help to identify the different structural motifs present. nih.gov The loss of the phenyl group or fragments from the dihydroquinoline ring would produce specific ions that can be used to piece together the original structure. researchgate.net The study of these fragmentation pathways is crucial for the structural confirmation of this compound and its analogues. nih.govwvu.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular vibrations of a compound, making them invaluable for functional group identification. edinst.com These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. edinst.comksu.edu.sa

In the context of this compound and its derivatives, these techniques allow for the unambiguous characterization of the key structural motifs. The spectra are typically complex, but specific regions can be assigned to the vibrations of the phenyl group, the dihydroquinoline core, and any additional substituents.

Key Vibrational Modes for this compound Derivatives:

C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl ring and the aromatic part of the quinoline system typically appear in the 3100-3000 cm⁻¹ region. dergipark.org.tr Aliphatic C-H stretching vibrations from the -CH₂- groups in the 7,8-dihydro portion of the quinoline ring are observed in the 3000-2850 cm⁻¹ range. mdpi.com

C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bond of the quinoline system give rise to a series of characteristic bands in the 1650-1430 cm⁻¹ region. mdpi.comscialert.net These bands are often intense in both IR and Raman spectra and their precise positions can be influenced by substitution patterns. For instance, in 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C=C stretching vibrations were identified at 1638, 1619, and 1569 cm⁻¹ in the IR spectrum. dergipark.org.tr

C-N Stretching: The identification of C-N stretching vibrations can be challenging due to potential mixing with other vibrational modes. dergipark.org.tr However, with the aid of theoretical calculations, these modes are typically assigned in the 1375-1200 cm⁻¹ range. dergipark.org.trmdpi.com

CH₂ Bending/Wagging/Twisting: The various bending (scissoring, rocking, wagging, and twisting) vibrations of the methylene groups in the dihydropyridine (B1217469) ring appear at lower frequencies. CH₂ scissoring is typically found around 1485-1400 cm⁻¹, while wagging and twisting modes are observed in the 1370-1200 cm⁻¹ region. scialert.net

Ring Breathing and Deformation Modes: The collective "breathing" modes of the aromatic rings, which involve the entire ring expanding and contracting, are often prominent in Raman spectra and occur at characteristic frequencies, for example, around 1010 cm⁻¹ and 863-711 cm⁻¹ for some quinoline derivatives. researchgate.net Out-of-plane C-H bending deformations for the aromatic rings also provide valuable structural information and typically appear below 1000 cm⁻¹. scialert.net

Theoretical calculations, particularly using Density Functional Theory (DFT), are frequently employed to simulate vibrational spectra. iosrjournals.orgdergipark.org.tr Comparing the calculated frequencies with experimental IR and Raman data allows for a more precise and reliable assignment of the observed bands to specific molecular vibrations. dergipark.org.tr

Table 1: Characteristic Vibrational Frequencies for Dihydroquinoline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman | dergipark.org.tr |

| Aliphatic C-H Stretch | 3000 - 2850 | IR & Raman | mdpi.com |

| C=C / C=N Stretch | 1650 - 1430 | IR & Raman | mdpi.comscialert.net |

| CH₂ Scissoring | 1485 - 1400 | IR | scialert.net |

| C-N Stretch | 1375 - 1200 | IR & Raman | dergipark.org.trmdpi.com |

| Aromatic Ring Breathing | 1010, 863 - 711 | Raman | researchgate.net |

| Aromatic C-H Out-of-Plane Bend | < 1000 | IR & Raman | scialert.net |

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. For complex heterocyclic systems like this compound, it confirms bond lengths, bond angles, and torsional angles, and reveals crucial details about intermolecular interactions that govern crystal packing. rsc.org

Numerous studies on substituted dihydroquinolines have utilized X-ray crystallography to confirm their structures. For example, the crystal structure of 4-hydroxy-7,7-dimethyl-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione was solved, revealing that it crystallizes in the monoclinic system with a P2₁/n space group. rsc.org Such analyses also elucidate intermolecular forces; in this case, hydrogen bonds were observed, which reinforce the crystal packing. rsc.org Similarly, the structure of a 3,4-diaryl-1,2,3,4-tetrahydroquinoline was confirmed by X-ray analysis, which unambiguously established the cis configuration of the aryl groups at the C3 and C4 positions. nih.gov

The analysis of 5,8-dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile showed that the two rings of the 1,4-dihydroquinoline (B1252258) moiety are nearly planar, with a dihedral angle of only 0.17(5)°. nih.gov The phenyl ring at the C2 position was found to be twisted with respect to the quinoline plane, exhibiting a dihedral angle of 45.38(6)°. nih.gov This type of detailed geometric information is critical for understanding structure-activity relationships and molecular recognition patterns. The structure of a 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamide derivative was also confirmed using single-crystal X-ray analysis, providing an ORTEP (Oak Ridge Thermal Ellipsoid Plot) representation that visualizes the molecule's 3D structure and atomic displacement parameters. sci-hub.se

Table 2: Example Crystallographic Data for Phenyl-Dihydroquinoline Derivatives

| Compound | Formula | Crystal System | Space Group | Key Feature(s) | Reference |

| 4-Hydroxy-7,7-dimethyl-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | C₁₇H₁₇NO₃ | Monoclinic | P2₁/n | Asymmetrical unit contains two molecules; structure reinforced by intermolecular H-bonds. | rsc.org |

| 5,7-Dimethoxy-3-(4-methoxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinoline | C₂₄H₂₅NO₃ | Not specified | Not specified | Confirmed cis configuration between H3 and H4 protons via coupling constants and X-ray data. | nih.gov |

| 5,8-Dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile | C₁₈H₁₆N₂O₂ | Monoclinic | P2₁/c | Phenyl ring forms a dihedral angle of 45.38(6)° with the quinolyl plane. | nih.gov |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization

When a this compound derivative is chiral and exists as a non-racemic mixture of enantiomers, chiroptical spectroscopy techniques are essential for its stereochemical characterization. Electronic Circular Dichroism (ECD) spectroscopy is a primary tool for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a spectrum with positive or negative bands known as Cotton effects. rsc.org

The absolute configuration (i.e., the R or S designation) of a chiral center in a dihydroquinoline can be determined by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. nih.govresearchgate.net This process involves several steps:

A conformational search is performed for the molecule to identify all stable, low-energy conformers. researchgate.net

The geometry of each conformer is optimized using computational methods like DFT. researchgate.net

The ECD spectrum for each conformer is then calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov

The final theoretical ECD spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population at a given temperature. researchgate.net

By comparing the sign and shape of the Cotton effects in the experimental spectrum to the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the sample can be assigned. nih.govresearchgate.net This combined experimental and theoretical approach has been successfully applied to determine the absolute configurations of various 1,2-dihydroquinoline (B8789712) derivatives. nih.gov The analysis provides a reliable method for stereochemical assignment, which is crucial as the biological activity of enantiomers can differ significantly. Studies on cis-dihydrodiol metabolites of quinoline have also used this method, where the comparison of experimental and calculated chiroptical data (both ECD and optical rotation) allowed for the determination of absolute configurations. researchgate.net

Table 3: Conceptual Framework for Absolute Configuration Determination using ECD

| Step | Description | Methodology | Outcome | Reference |

| 1 | Sample Measurement | An enantiomerically enriched sample is analyzed using an ECD spectrometer. | Experimental ECD spectrum with positive and/or negative Cotton effects. | nih.govresearchgate.net |

| 2 | Computational Modeling | A theoretical ECD spectrum is calculated for a known enantiomer (e.g., the R-isomer). | Theoretical ECD spectrum for a single, known absolute configuration. | nih.govresearchgate.net |

| 3 | Spectrum Comparison | The experimental spectrum is overlaid with the theoretical spectrum. | A match or mirror-image relationship is observed. | researchgate.net |

| 4 | Configuration Assignment | If the spectra match, the sample has the same absolute configuration as the calculated model. If they are mirror images, it has the opposite configuration. | Unambiguous assignment of the absolute configuration (R or S) of the chiral center. | nih.govresearchgate.net |

Computational and Theoretical Investigations of 5 Phenyl 7,8 Dihydroquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecular systems. By calculating the electron density, DFT can accurately predict a molecule's geometry, electronic structure, and various reactivity parameters. Studies on derivatives of 5-phenyl-7,8-dihydroquinoline have utilized DFT, often with the B3LYP functional and various basis sets like 6-31G(d,p) or 6-31G*, to perform comprehensive analyses. researchgate.netrsc.org These calculations are fundamental to understanding the molecule's behavior at a quantum level.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. uantwerpen.be

In a study on Phenyl-7,8-dihydro- researchgate.netrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one, a related compound, DFT calculations at the B3LYP/6-31G* level revealed a HOMO-LUMO energy gap of 4.92 eV. researchgate.net The HOMO was found to be primarily located on the fused tricyclic system, while the LUMO was situated on the phenyl ring. researchgate.net For a series of 4-hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione analogues, DFT calculations also highlighted the importance of the HOMO-LUMO gap in assessing their electronic properties. rsc.org The specific energies for the parent phenyl derivative were reported as part of a broader study. rsc.org

Table 1: Frontier Molecular Orbital Energies and Related Properties for a this compound Derivative

| Parameter | Value (eV) |

| EHOMO | -5.35 |

| ELUMO | -0.43 |

| Energy Gap (ΔE) | 4.92 |

| Ionization Potential (I) | 5.35 |

| Electron Affinity (A) | 0.43 |

Data derived from the study on Phenyl-7,8-dihydro- researchgate.netrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). d-nb.infokuleuven.be

For Phenyl-7,8-dihydro- researchgate.netrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one, MEP analysis showed that the most negative potential is concentrated around the oxygen atoms of the carbonyl and dioxolo groups, identifying them as the most likely sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the phenyl and dihydroquinoline rings exhibit positive potential, making them susceptible to nucleophilic interactions. researchgate.net Such analyses are critical for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis

In the computational study of Phenyl-7,8-dihydro- researchgate.netrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one, NBO analysis revealed significant hyperconjugative interactions. A notable interaction was the delocalization of electron density from the lone pair of the nitrogen atom to the antibonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds. researchgate.net These interactions, quantified by stabilization energies (E(2)), contribute to the electronic stability of the molecule. For instance, a significant charge transfer from the nitrogen lone pair (LP(1)N) to the antibonding orbital of the C-O bond (BD*(2)C-O) was observed, with a stabilization energy of 55.37 kJ/mol. researchgate.net

Table 2: Selected NBO Second-Order Perturbation Energies for a this compound Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

| LP(1)N | BD(2)C-O | 55.37 |

| LP(1)N | BD(2)C-C | 33.33 |

| LP(2)O | BD(2)C-C | 28.21 |

| LP(2)O | BD(1)N-C | 26.77 |

| LP(2)O | BD*(2)C-C | 25.50 |

Data derived from the study on Phenyl-7,8-dihydro- researchgate.netrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one. researchgate.net

Thermodynamic Property Calculations

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its zero-point vibrational energy, thermal energy, specific heat capacity, and entropy. These properties are calculated based on the vibrational frequencies obtained from the optimized molecular geometry. researchgate.net These theoretical values are valuable for understanding the stability and behavior of the compound under different thermal conditions.

For Phenyl-7,8-dihydro- researchgate.netrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one, thermodynamic parameters were calculated at the B3LYP/6-31G* level. researchgate.net These calculations provide a theoretical basis for the compound's thermal stability and can be correlated with experimental thermochemical data.

Table 3: Calculated Thermodynamic Properties for a this compound Derivative

| Property | Value |

| Zero-point vibrational energy (kcal/mol) | 148.33 |

| Thermal energy (kcal/mol) | 157.44 |

| Molar heat capacity at constant volume (cal/mol·K) | 65.41 |

| Entropy (cal/mol·K) | 120.25 |

Data derived from the study on Phenyl-7,8-dihydro- researchgate.netrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including conformational changes and flexibility over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment. dntb.gov.ua

For complex molecules like this compound derivatives, MD simulations can explore the conformational landscape, identifying the most stable conformations and the energy barriers between them. In a study of 4-hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione analogues, MD simulations were performed to evaluate the structural stability and interaction profiles of the ligands within protein active sites. rsc.org These simulations, often run for hundreds of nanoseconds, provide a detailed understanding of the dynamic interactions that govern molecular recognition and binding. rsc.org

Quantum Chemical Descriptors and Reactivity Indices

From the electronic properties calculated using DFT, a range of quantum chemical descriptors and reactivity indices can be derived. scirp.org These descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. uantwerpen.beresearchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Potential (μ) represents the escaping tendency of electrons from a system. It is calculated as μ = - (I + A) / 2.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors have been calculated for derivatives of this compound, providing a framework for comparing their reactivity. For Phenyl-7,8-dihydro- researchgate.netrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one, the calculated global hardness was 2.46 eV, and the electrophilicity index was 1.70 eV. researchgate.net These values are instrumental in quantitative structure-activity relationship (QSAR) studies, which correlate molecular structure with biological activity or chemical reactivity. scirp.org

Table 4: Global Reactivity Descriptors for a this compound Derivative

| Descriptor | Formula | Value (eV) |

| Chemical Hardness (η) | (I - A) / 2 | 2.46 |

| Chemical Potential (μ) | - (I + A) / 2 | -2.89 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.70 |

Data derived from the study on Phenyl-7,8-dihydro- researchgate.netrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one. researchgate.net

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational modeling is a powerful tool for understanding the intricate details of chemical reactions at a molecular level. scielo.br By simulating potential energy surfaces, chemists can identify transition states and intermediates, providing a clearer picture of reaction pathways. scielo.br

In the context of quinoline (B57606) derivatives, computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating reaction mechanisms. For instance, DFT calculations have been used to investigate the mechanism of transformations involving acyl(imidoyl)ketenes, revealing that the formation of certain products is both kinetically and thermodynamically controlled. mdpi.com These calculations can explain observed regioselectivity by comparing the energy barriers of different reaction pathways. mdpi.com

Mechanistic studies on the rhodium-catalyzed C-H activation and [4+2] cyclization to form 7,8-dihydroquinoline-2,5-diones have utilized mechanistic experiments, including the use of labeled alkenes and Hammett analysis, to propose likely transition state models for the cycloadditions. researchgate.net Similarly, theoretical calculations have been employed to explore the mechanism and enantioselectivities of BINOL N-triflylphosphoramide-catalyzed Nazarov cyclizations, leading to the discovery of the most active catalytic species. acs.org

Furthermore, computational chemistry helps in understanding the role of catalysts and reaction conditions. For example, in the cobalt-amido cooperative catalysis for the partial transfer hydrogenation of quinolines, density functional calculations have detailed the mechanism and explained the observed regioselectivity. nih.gov These calculations showed that the turnover-determining transition state and the regioselectivity-determining step control the formation of 1,2-dihydroquinolines. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies on Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) is a computational method used to predict the physicochemical properties of chemical compounds based on their molecular structure. sysrevpharm.orgunimore.it This approach is valuable in drug discovery and materials science for screening and designing new compounds with desired properties, thereby reducing the need for extensive experimental work. sysrevpharm.org

For quinoline derivatives, QSPR models have been developed to predict various properties, including their activity as corrosion inhibitors. digitaloceanspaces.com These models use molecular descriptors derived from the compounds' structures to establish a mathematical relationship with their observed properties. digitaloceanspaces.com The predictive power of these models is then validated using statistical methods. acs.org

Key molecular descriptors often considered in QSPR studies for quinoline systems include:

Electronic properties: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO gap. researchgate.net

Global reactivity descriptors: Hardness, softness, and electrophilicity index. acs.orgresearchgate.net

Topological and geometrical descriptors: Molecular weight, surface area, and volume.

A study on quinoline hydrogenation catalysts developed a QSPR model that highlighted the importance of hardness, softness, electrophilicity, and mass in predicting catalytic activity. acs.org Such models not only predict properties but also offer insights into the underlying molecular features that govern those properties.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Pi-Stacking)

The arrangement of molecules in the solid state and their interactions in solution are governed by a variety of non-covalent forces, including hydrogen bonding and π-stacking. Understanding these interactions is crucial for predicting crystal packing, solubility, and biological activity.

In the crystal structure of a derivative, 5-Phenyl-7,8-dihydro-1,3-dioxano[4,5-g]isoquinoline, intermolecular C-H···O hydrogen bonds and weak π-π stacking interactions, with a centroid-centroid distance of 3.595 Å, are responsible for stabilizing the crystal packing. doaj.org These interactions link the molecules into ladders of inversion dimers. doaj.org

For other related quinoline systems, computational analyses like Hirshfeld surface analysis and 2D fingerprint plots are used to quantify the contributions of different intermolecular contacts. iucr.orgmdpi.com For instance, in one study of a quinolin-4-one derivative, O···H/H···O, C···H/H···C, and C···C contacts were found to be the most significant. iucr.org

The presence of intramolecular hydrogen bonds is also a key feature in many quinolone derivatives. mdpi.com For example, in 4-hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, an intramolecular O-H···O hydrogen bond leads to the formation of a pseudocycle, stabilizing the enolic tautomer. rsc.org Computational methods such as Natural Bond Orbital (NBO) analysis can be used to study the strength and nature of these hydrogen bonds. mdpi.comeurjchem.com

The following table summarizes key intermolecular interactions found in related quinoline structures:

| Compound/System | Interaction Type | Key Findings |

| 5-Phenyl-7,8-dihydro-1,3-dioxano[4,5-g]isoquinoline | C-H···O hydrogen bonds, π-π stacking | Stabilizes crystal packing, forming ladders of inversion dimers. doaj.org |

| 4-Hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | Intramolecular O-H···O hydrogen bond, Intermolecular C-H···O, π-π stacking | The intramolecular bond stabilizes the enolic form; intermolecular forces reinforce crystal cohesion. rsc.org |

| 1-Benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one | O-H···O, C-H···F, C-H···O hydrogen bonds | Hirshfeld surface analysis showed O···H/H···O, C···H/H···C, and C···C contacts are most significant. iucr.org |

| Quinolone Carboxylic Acid Derivatives | Intramolecular O-H···O and N-H···O hydrogen bonds | Strong intramolecular hydrogen bonds stabilize the molecular structure. mdpi.com |

These computational investigations provide a detailed understanding of the chemical behavior and physical properties of this compound and its analogues, guiding future research and application of this important class of compounds.

Advanced Research Applications and Methodological Contributions of 5 Phenyl 7,8 Dihydroquinoline and Its Analogues

Role as Ligands in Catalysis and Coordination Chemistry

The dihydroquinoline framework, particularly when substituted with coordinating groups, serves as an excellent ligand for a variety of metal ions. The nitrogen atom within the heterocyclic ring and other potential donor atoms on substituents can chelate to a metal center, forming stable complexes that are effective catalysts for a range of organic transformations.

The synthesis of metal complexes involving dihydroquinoline analogues is a subject of ongoing research. These complexes are typically prepared by reacting a suitable dihydroquinoline-based ligand with a metal salt. For instance, a series of 2-(1-(arylimino)ethyl)-8-arylimino-5,6,7-trihydroquinoline ligands have been synthesized and subsequently reacted with iron(II) chloride. acs.org The resulting iron dichloride complexes were characterized using various techniques, including single-crystal X-ray diffraction, which revealed a distorted bipyramidal coordination geometry at the iron center. acs.org

The design of these ligands often involves incorporating additional donor groups to create bidentate or tridentate chelation, which enhances the stability and catalytic activity of the metal complex. A common strategy involves the use of 8-hydroxyquinoline (B1678124) (oxine) and its derivatives, which are well-known for their ability to form stable chelates with a wide array of metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). sphinxsai.comscirp.org The synthesis involves the dropwise addition of the ligand solution to a solution of the corresponding metal salt, often resulting in complexes with a 1:2 metal-to-ligand stoichiometry. sphinxsai.com The nitrogen of the quinoline (B57606) ring and the oxygen of the hydroxyl group act as donor atoms, forming stable five-membered rings with the metal ion. scirp.org

Metal-dihydroquinoline complexes have demonstrated significant catalytic activity in important organic reactions. A notable application is in ethylene (B1197577) polymerization. Iron complexes bearing 2-(1-(arylimino)ethyl)-8-arylimino-5,6,7-trihydroquinoline ligands, when activated by cocatalysts like methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), exhibit high activities for ethylene polymerization. acs.org The performance of these catalysts is influenced by the specific structure of the ligand and the reaction conditions. acs.org

| Ligand | Cocatalyst | Activity (g PE·mol⁻¹(Fe)·h⁻¹) |

|---|---|---|

| 2-(1-(2,6-dimethylphenylimino)ethyl)-8-(2,6-dimethylphenylimino)-5,6,7-trihydroquinoline | MAO | Up to 2.4 × 10⁷ |

| 2-(1-(2,4,6-trimethylphenylimino)ethyl)-8-(2,4,6-trimethylphenylimino)-5,6,7-trihydroquinoline | MMAO | High Activity |

Another critical application is in hydrogenation reactions. The hydrogenation of quinolines is a common method to produce 1,2,3,4-tetrahydroquinolines (THQs), which are valuable scaffolds in medicinal chemistry. rsc.org While the direct hydrogenation of 5-phenyl-7,8-dihydroquinoline is less commonly reported, related systems show the principle. For example, palladium catalysts supported on materials like UiO-66(HCl) are used for the tandem synthesis of 2-phenyl-tetrahydroquinolines from acetophenone (B1666503) and nitrobenzaldehyde derivatives. rsc.org This process involves the hydrogenation of an unstable 2-phenyl-3,4-dihydroquinoline intermediate. rsc.org

A major focus in modern catalysis is the control of stereochemistry to produce enantiomerically pure compounds. Chiral ligands based on the dihydroquinoline scaffold are instrumental in achieving this goal in asymmetric catalysis. chinesechemsoc.org The precise spatial arrangement of substituents on the chiral ligand directs the approach of the substrate to the metal center, favoring the formation of one enantiomer over the other. mdpi.com

The effectiveness of these chiral ligands often relies on noncovalent interactions, such as hydrogen bonding and π-system engagements, between the ligand and the substrate. mdpi.com For example, chiral phosphine-phosphoramidite ligands, some of which incorporate a dihydroquinoline skeleton, have been developed for Rh-catalyzed asymmetric hydrogenation. dicp.ac.cn In these systems, an N-H proton on the ligand can form a hydrogen bond with the substrate, which is believed to enhance stereocontrol. dicp.ac.cn Similarly, iridium complexes with chiral spiro aminophosphine (B1255530) ligands have been used for the highly enantioselective hydrogenation of substituted quinolines to yield chiral 1,4-dihydroquinolines, with DFT calculations indicating a crucial N-H−π interaction for achieving high enantioselectivity. mdpi.com The design of ligands that can engage in these specific, weak interactions is a key strategy for developing new and more effective asymmetric catalysts. dokumen.pub

Contributions to Materials Science

The rigid and planar structure of the quinoline core, combined with the synthetic versatility of the dihydroquinoline framework, makes these compounds attractive building blocks for new materials. They have been incorporated into polymers and organic frameworks to impart specific functions and have been developed as key components in optoelectronic devices and fluorescent sensors.

Dihydroquinoline derivatives have been used to modify the properties of polymers. For example, 1,2-dihydro-2,2,4-trimethylquinoline (TMQ), a polymeric antioxidant, is used in rubber compounding to prevent oxidative degradation and improve the service life and physical properties of the elastomer. amazonaws.com The polymeric nature of these dihydroquinolines provides low volatility and reduced migration within the vulcanizate. amazonaws.com

More advanced applications involve the use of quinoline-forming reactions to construct highly ordered, porous materials like Covalent Organic Frameworks (COFs). nih.gov Multicomponent reactions (MCRs) that produce quinoline rings, such as the Povarov reaction, can be used to synthesize crystalline, porous COFs from simple building blocks. nih.govrsc.org For instance, a three-component reaction between an aldehyde, an amine-functionalized building unit, and an epoxide can generate a 2,3-disubstituted quinoline linkage within a COF. nih.gov The specific structure and the placement of phenyl groups within the pores of these quinoline-based COFs have been shown to be critical for applications like the selective sorption and separation of benzene (B151609) over cyclohexane. nih.gov

The conjugated π-system of the dihydroquinoline scaffold makes it a promising candidate for optoelectronic and photophysical applications. oriprobe.com These molecules can exhibit strong fluorescence, and their absorption and emission properties can be tuned by synthetic modification. acs.orgnih.gov This tunability allows for the rational design of small-molecule fluorescent probes for various applications, including live-cell imaging. nih.govnih.gov

Researchers have developed dihydroquinolines as scaffolds for the fluorescent sensing of biologically important species like hydroxyl radicals. acs.org A mild synthetic method allows for the preparation of various dihydroquinolines, which show great potential for sensitive and selective fluorescence detection. acs.org Similarly, coumarin-fused dihydroquinolines have been synthesized and their photophysical properties studied, revealing promising quantum yields. rsc.org The modification of the dihydroquinoline structure, for example by introducing different substituents, allows for the fine-tuning of their photophysical properties, which is crucial for their application in optoelectronic devices. researchgate.net The dearomative carbo-sila-boration of quinolines to produce silaborated tetrahydroquinolines represents another pathway to novel organoboron and organosilicon compounds that are attracting attention for their potential in optoelectronic materials. nih.gov

| Compound Type | Excitation λmax (nm) | Emission λem (nm) | Quantum Yield (Φf) | Application |

|---|---|---|---|---|

| Dihydroquinoline Scaffold | - | - | - | Fluorescence Sensing of •OH acs.org |

| Coumarin-fused Dihydroquinoline | - | - | Up to 0.65 rsc.org | Optical Materials rsc.org |

| Tunable Quinoline Scaffold | Tunable | Tunable | - | Live Cell Imaging nih.gov |

Biomaterials and Advanced Polymer Research

While direct applications of this compound in biomaterials and advanced polymer research are not extensively documented in current literature, the broader family of quinoline derivatives is recognized for its potential in these areas. Quinoline-based compounds are utilized in the synthesis of polymers with specific electronic and optical properties. researchgate.net These polymers can be designed for applications such as sensors, light-emitting diodes, and photovoltaic devices. researchgate.net The inherent biocompatibility of certain quinoline derivatives also opens avenues for their use in developing biomaterials for medical applications. acs.org

Research into conducting polymers, for instance, often involves heterocyclic aromatic compounds as building blocks. researchgate.net The ability to tailor the properties of these polymers through chemical modification makes them suitable for a range of advanced applications, including in the medical field. uni-halle.de